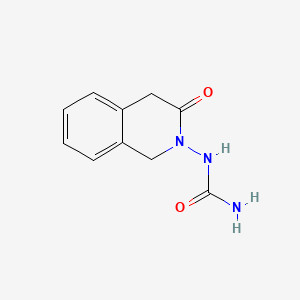
Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-oxo-1,4-dihydroisoquinolin-2-yl)urea is a chemical compound with the molecular formula C10H11N3O2. It belongs to the class of isoquinolinone derivatives, which are known for their diverse biological and pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-oxo-1,4-dihydroisoquinolin-2-yl)urea typically involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . Another method involves the reaction of dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C, followed by precipitation of the product as a colorless powder .
Industrial Production Methods
While specific industrial production methods for (3-oxo-1,4-dihydroisoquinolin-2-yl)urea are not well-documented, the general approach involves scalable synthetic routes similar to those used in laboratory settings. These methods ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-oxo-1,4-dihydroisoquinolin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, dimethyl sulfoxide, and methyl bromoacetate . The reaction conditions are generally mild, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iminium salts, while substitution reactions can introduce various functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
(3-oxo-1,4-dihydroisoquinolin-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: It serves as a scaffold for the synthesis of various pharmacologically active compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-oxo-1,4-dihydroisoquinolin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound’s pharmacophore, the isoquinolinone moiety, allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to therapeutic effects, such as enzyme inhibition or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dihydroisoquinolinone: Shares the core structure but lacks the urea functional group.
N-alkylated 3,4-dihydroisoquinolinone: Similar structure with different alkyl groups attached.
Tetrahydroisoquinoline derivatives: These compounds have a similar isoquinoline core but differ in their degree of saturation and functional groups.
Uniqueness
(3-oxo-1,4-dihydroisoquinolin-2-yl)urea is unique due to its specific combination of the isoquinolinone core and the urea functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
39113-24-1 |
|---|---|
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
(3-oxo-1,4-dihydroisoquinolin-2-yl)urea |
InChI |
InChI=1S/C10H11N3O2/c11-10(15)12-13-6-8-4-2-1-3-7(8)5-9(13)14/h1-4H,5-6H2,(H3,11,12,15) |
InChI-Schlüssel |
OXQPATYLTQYJOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2CN(C1=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


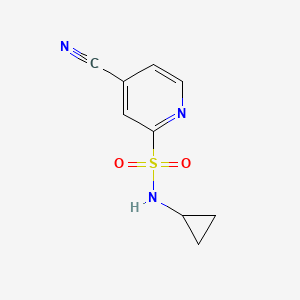
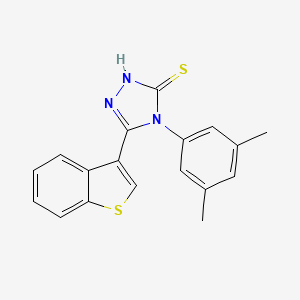
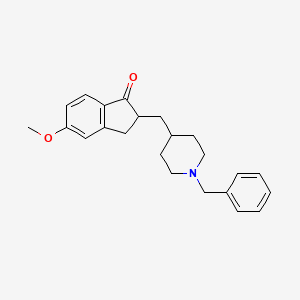

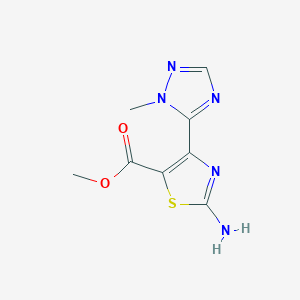
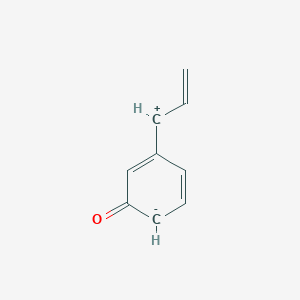
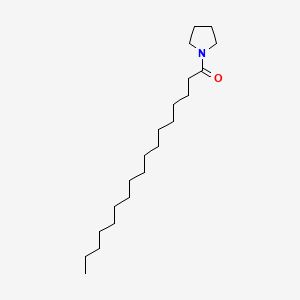
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)
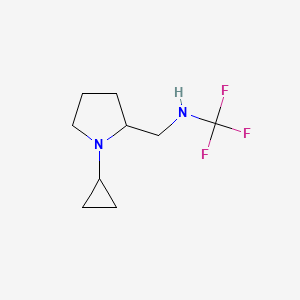
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)


![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)
